Cas no 1132-20-3 (Ethanone,1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloro-)
1132-20-3 structure
Product Name:Ethanone,1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloro-
N.o CAS:1132-20-3
MF:C10H16ClNO
MW:201.693141937256
CID:157253
PubChem ID:14331
Update Time:2025-04-19
Ethanone,1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloro- Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethanone,1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloro-
- 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone
- 3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane
- 3-AZABICYCLO(3.2.2)NONANE, 3-(CHLOROACETYL)-
- 3-Azabicyclo[3.2.2]nonane, 3-(chloroacetyl)-
- 3-chloroacetyl-3-aza-bicyclo[3.2.2]nonane
- BRN 1682165
- Ketone, 3-azabicyclo(3.2.2)nonyl chloromethyl
- Ketone, 3-azabicyclo[3.2.2]nonyl chloromethyl
- N-(Chloroacetyl)-3-azabicyclo(3.2.1)nonane
- N-(Chloroacetyl)-3-azabicyclo[3.2.1]nonane
- N-Chloracetyl-3-azabicyclo< 3.2.2> nonan
- N-Chlormethylcarbonyl-3-azabicyclo< 3.2.2> nonan
- SureCN
- 1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloroethanone
- NSC-221302
- NSC221302
- SCHEMBL224873
- OZKJSYJSHRYFEH-UHFFFAOYSA-N
- DTXSID40150316
- 5-20-04-00381 (Beilstein Handbook Reference)
- 1132-20-3
- NSC 221302
- WLN: T67 A B HNTJ HV1G
-
- Inchi: 1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2
- Chave InChI: OZKJSYJSHRYFEH-UHFFFAOYSA-N
- SMILES: ClCC(N1CC2CCC(C1)CC2)=O
Propriedades Computadas
- Massa Exacta: 201.09218
- Massa monoisotópica: 201.0920418g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 185
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.8
- Superfície polar topológica: 20.3Ų
Propriedades Experimentais
- Cor/Forma: 易燃液体。
- Densidade: 1.0787 (rough estimate)
- Índice de Refracção: 1.6000 (estimate)
- PSA: 20.31
Ethanone,1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloro- Literatura Relacionada
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
1132-20-3 (Ethanone,1-(3-azabicyclo[3.2.2]non-3-yl)-2-chloro-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente